Vermisporin
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Overview
Description
Vermisporin is a natural antibiotic compound isolated from the fungus Phoma species. It is known for its potent antibacterial activity, particularly against Gram-positive and anaerobic bacteria. This compound has a unique structure featuring a tetramic acid moiety and a cis-decalin ring system, which contributes to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of vermisporin involves several key steps:
Intramolecular Diels-Alder Reaction (IMDA): This reaction is used to construct the cis-decalin ring system.
Epoxidation: The sterically hindered epoxy group is introduced through an intramolecular neighboring-group-oriented strategy.
Aminolysis/Dieckmann Condensation: A one-pot reaction using L-amino acid derivatives to form the tetramic acid structure.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tetramic acid moiety.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the molecule, especially at the epoxy group.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used to study structure-activity relationships.
Scientific Research Applications
Vermisporin has several scientific research applications:
Mechanism of Action
Vermisporin exerts its antibacterial effects by targeting bacterial cell walls and disrupting their integrity. The tetramic acid moiety and the cis-decalin ring system are crucial for its activity, allowing it to bind to specific bacterial targets and inhibit their growth .
Comparison with Similar Compounds
- PF1052/AB4015-A
- AB4015-L
- AB4015-B
- AB4015-A2
Comparison: Vermisporin and these similar compounds share the tetramic acid moiety and the cis-decalin ring system. this compound is unique due to its specific epoxy group orientation and its potent antibacterial activity against a broader range of bacteria .
Properties
IUPAC Name |
(3Z,5S)-3-[[(1S,4aR,6S,8R,8aR)-2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-12(2)21-23(28)20(24(29)26(21)7)22(27)19-17(25(6)15(5)30-25)9-8-16-11-13(3)10-14(4)18(16)19/h8-9,12-19,21,27H,10-11H2,1-7H3/b22-20-/t13-,14+,15-,16-,17?,18+,19+,21-,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDFYDGODWWFEX-UDEGNFRISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C1)C=CC(C2C(=C3C(=O)C(N(C3=O)C)C(C)C)O)C4(C(O4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H]2[C@H](C1)C=CC([C@H]2/C(=C/3\C(=O)[C@@H](N(C3=O)C)C(C)C)/O)[C@]4([C@@H](O4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122301-98-8 |
Source
|
Record name | Vermisporin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122301988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is significant about the total synthesis achieved for Vermisporin and related compounds?
A2: Researchers achieved the first total syntheses of this compound (1), PF1052/AB4015-A (2), AB4015-L (3), AB4015-B (4), and a hydrogenated derivative AB4015-A2 (5). [] This synthesis confirmed the absolute configuration of these natural products and provides a platform for further structural modifications and biological investigation. A key step in the synthesis involved a diastereoselective intramolecular Diels-Alder reaction, proceeding through a rare endo-boat transition state, to construct the functionalized cis-decalin ring. []
Q2: Has the structure of this compound been investigated beyond total synthesis?
A3: Yes, a degradation study was conducted on this compound to further determine its absolute configuration. [] This type of study helps clarify structural features and provides valuable information for understanding structure-activity relationships.
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